

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: [1,1'-Biphenyl]-3,4',5-tricarboxylic acid

Cat. No.: B1662029

[Get Quote](#)

An In-depth Technical Guide to **[1,1'-Biphenyl]-3,4',5-tricarboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid is a highly functionalized organic compound that has garnered significant attention as a versatile building block in supramolecular chemistry and materials science. Its rigid biphenyl core and three carboxylic acid groups grant it unique structural and coordination properties. This guide provides a comprehensive overview of its fundamental characteristics, synthesis, and key applications, with a focus on its role as an organic linker in the rational design of advanced materials such as Metal-Organic Frameworks (MOFs) and coordination polymers.

Core Molecular Identity and Physicochemical Properties

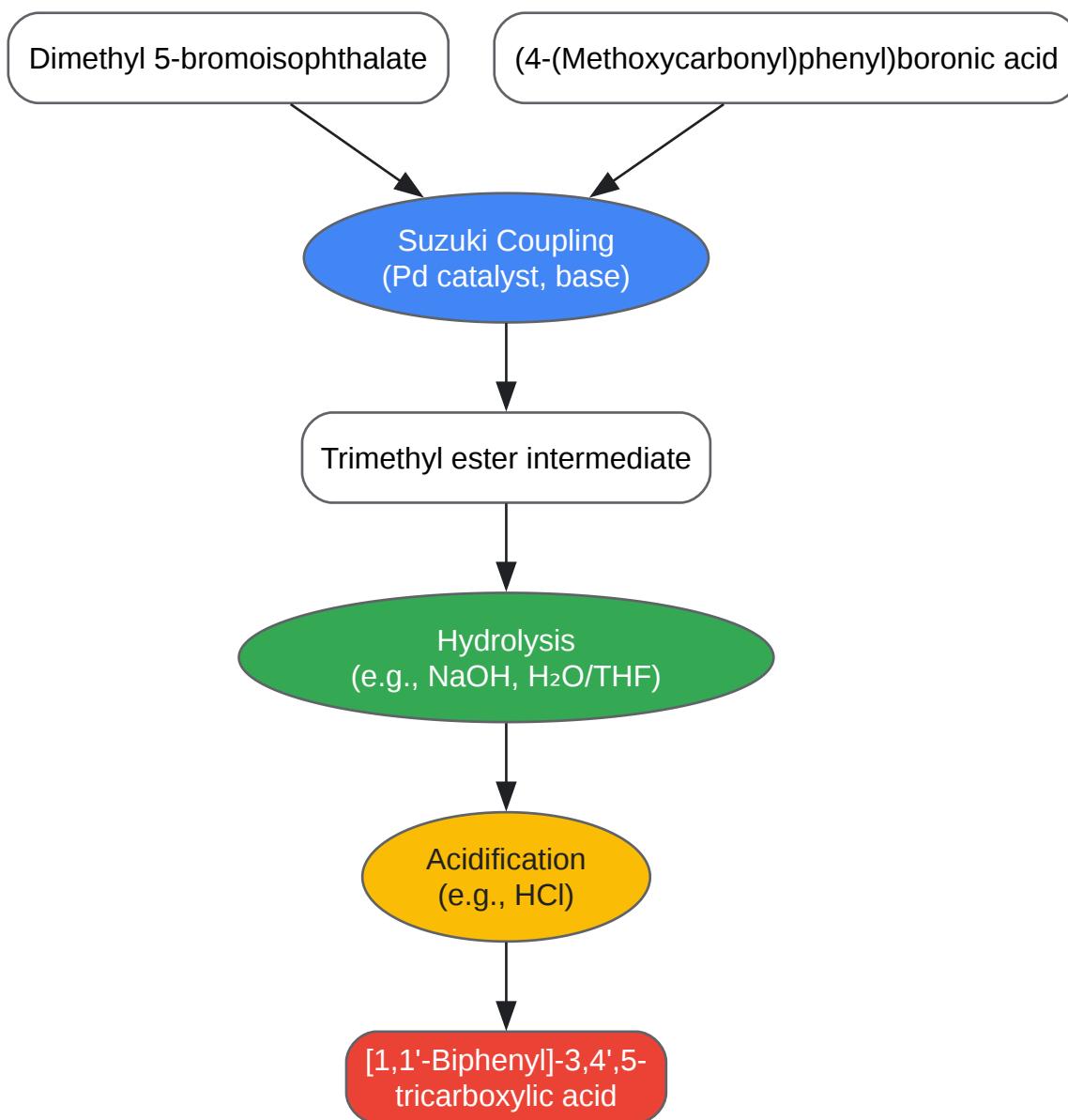
[1,1'-Biphenyl]-3,4',5-tricarboxylic acid, also known as H₃BPT, is an unsymmetrically substituted aromatic polycarboxylic acid. The precise arrangement of its carboxyl groups allows for the formation of complex, high-dimensional structures through coordination with metal ions.

The fundamental molecular details are summarized below:

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₀ O ₆	[1][2][3][4]
Molecular Weight	286.24 g/mol	[1][2][3][4]
CAS Number	677010-20-7	[1][2]
IUPAC Name	5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid	[4]
Appearance	White to almost white powder or crystalline solid	[1][3]
Melting Point	>300°C	[1]
Purity	Commercially available at ≥96% purity	[1][5]
Solubility	Generally insoluble in water, soluble in organic solvents like DMF and DMSO.	

Chemical Structure and Mechanistic Insights

The structure of **[1,1'-Biphenyl]-3,4',5-tricarboxylic acid** is foundational to its utility. The biphenyl backbone provides a rigid and thermally stable scaffold, while the three carboxylic acid groups offer versatile coordination sites for metal centers.


Caption: Chemical structure of **[1,1'-Biphenyl]-3,4',5-tricarboxylic acid**.

The deprotonated form (biphenyl-3,4',5-tricarboxylate) acts as a trivalent organic linker. The carboxylate groups can engage in various coordination modes—including monodentate, bidentate, and bridging—which is a critical factor in determining the final topology and properties of the resulting supramolecular structure.^[6] This versatility is essential for the rational design of crystalline materials with predictable structural motifs.^[6]

Synthesis and Characterization

The synthesis of **[1,1'-Biphenyl]-3,4',5-tricarboxylic acid** typically involves a Suzuki coupling reaction to form the biphenyl core, followed by oxidation of precursor functional groups (e.g., methyl groups) to carboxylic acids. A representative synthetic scheme is shown below.^[7]

Example Synthetic Workflow

[Click to download full resolution via product page](#)

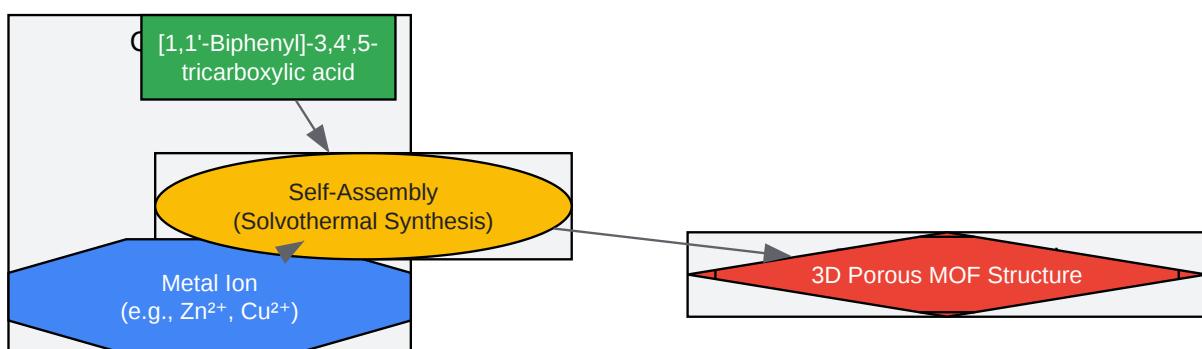
Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: General Steps

- Coupling: The Suzuki coupling is performed by reacting an appropriate brominated benzene dicarboxylate with a boronic acid derivative of benzoic acid in the presence of a palladium catalyst and a base.
- Hydrolysis (Saponification): The resulting trimethyl ester intermediate is hydrolyzed using a strong base, such as sodium hydroxide, to convert the ester groups into carboxylate salts.
- Acidification: The reaction mixture is then acidified with a strong acid, like hydrochloric acid, to protonate the carboxylate salts, causing the final product, **[1,1'-Biphenyl]-3,4',5-tricarboxylic acid**, to precipitate out of the solution.
- Purification: The crude product is collected by filtration and purified, typically by recrystallization from a suitable solvent system.

Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including ^1H NMR, ^{13}C NMR, Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry. Purity levels exceeding 98% are often reported for use in materials synthesis.

Applications in Advanced Materials Science


The primary application for **[1,1'-Biphenyl]-3,4',5-tricarboxylic acid** is as a building block, or "linker," for the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers.^{[5][6]}

Role in Metal-Organic Frameworks (MOFs)

MOFs are a class of crystalline porous materials constructed from metal ions or clusters connected by organic linkers. The properties of the MOF—such as pore size, surface area, and chemical functionality—are directly dictated by the geometry and chemical nature of the metal and the linker.

The utility of **[1,1'-Biphenyl]-3,4',5-tricarboxylic acid** in this context is its ability to form robust, three-dimensional networks.^[5] These materials have shown significant promise in several fields:

- **Gas Storage and Separation:** The high porosity and tunable pore surfaces of MOFs synthesized from this linker make them excellent candidates for storing gases like hydrogen and methane, or for separating gas mixtures.[5][6]
- **Catalysis:** MOFs can serve as heterogeneous catalysts, with the potential for the biphenyl linker to be further functionalized to introduce catalytic sites.[5][6]
- **Photocatalysis and Sensing:** The aromatic nature of the biphenyl core can be exploited in applications involving light absorption and emission, leading to materials with photocatalytic or chemical sensing capabilities.[5]

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of MOF self-assembly using metal ions and the linker.

Safety, Handling, and Storage

As a laboratory chemical, **[1,1'-Biphenyl]-3,4',5-tricarboxylic acid** must be handled with appropriate precautions.

GHS Hazard Information:

- H315: Causes skin irritation.[1][4]
- H319: Causes serious eye irritation.[1][4]
- H335: May cause respiratory irritation.[1][4]

- H400: Very toxic to aquatic life.[[1](#)][[4](#)]

Handling Recommendations:

- Use in a well-ventilated area or under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

- Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound is stable at room temperature.[[1](#)]

Conclusion

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid is a key enabling molecule in the field of materials chemistry. Its well-defined structure, rigidity, and versatile coordination chemistry have established it as a preferred linker for creating functional, porous materials. For researchers in drug development, understanding the principles of molecular self-assembly and framework construction demonstrated by this compound can provide valuable insights into designing complex molecular architectures and drug delivery systems.

References

- PubChem. **[1,1'-Biphenyl]-3,4',5-tricarboxylic Acid.** [[Link](#)]
- PubChem. (1,1'-Biphenyl)-2,4',5-tricarboxylic acid, 2,4',5-trimethyl ester. [[Link](#)]
- ResearchGate. (a) Synthesis scheme of biphenyl-3,4',5-tricarboxylic acid (bpca). [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Biphenyl-3,4',5-tricarboxylic acid | 677010-20-7 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid | CymitQuimica [cymitquimica.com]
- 4. [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid | C15H10O6 | CID 17960152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4',5-联苯三羧酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [[1,1'-Biphenyl]-3,4',5-tricarboxylic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662029#1-1-biphenyl-3-4-5-tricarboxylic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com